4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide
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Overview
Description
The compound “4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups including an imidazole ring, a pyrrolidine ring, and a butanamide group. The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms .Scientific Research Applications
Antitumor Activities
Compounds structurally related to 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide have shown significant potential in antitumor activities. For example, derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, which share a similar benzo[d]imidazole moiety, were synthesized and evaluated against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, demonstrating notable potency (Mohareb & Gamaan, 2018).
Synthesis and Biological Activity
Research has also been conducted on imidazo[1,2-a]pyridines, which are structurally related to the compound . These compounds have been synthesized and assessed for their potential as antiulcer agents, although they did not display significant antisecretory activity, they demonstrated good cytoprotective properties (Starrett et al., 1989).
Experimental and Theoretical Studies
Further experimental and theoretical studies have been conducted on related compounds, focusing on functionalization reactions and understanding their mechanisms. For instance, 1H-pyrazole-3-carboxylic acid derivatives underwent various reactions to form products like 3H-imidazo[4,5-b] pyridine, with their structures confirmed spectroscopically and the reaction mechanisms examined theoretically (Yıldırım et al., 2005).
Coordination Polymers and Luminescent Properties
Research into coordination polymers based on bis(imidazolyl) and zwitterionic dicarboxylate ligands has revealed novel 2D Cd(II) coordination polymers with unique structures and interesting thermal stability and fluorescent properties (Li et al., 2012).
Mechanism of Action
Target of Action
The compound “4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide” contains a benzimidazole moiety . Benzimidazole derivatives are known to have a wide range of biological activities and are used in pharmaceutical chemistry . They can interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. For instance, some benzimidazole derivatives are known to inhibit certain enzymes , which could lead to changes in cellular processes.
properties
IUPAC Name |
4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-N-tert-butyl-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)21-17(24)8-9-18(25)22-11-10-14(12-22)23-13-20-15-6-4-5-7-16(15)23/h4-7,13-14H,8-12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYHQDHIWFEEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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